4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0782067
InChI: InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25)
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC0782067

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide -

Specification

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25)
Standard InChI Key OJVSLDZJERQPIN-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator